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(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile Documentation Hub

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  • Product: (2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile
  • CAS: 18226-50-1

Core Science & Biosynthesis

Foundational

Reactivity of alpha-phenyl-beta-dimethylaminoacrylonitrile in organic synthesis

The following technical guide details the reactivity, synthesis, and application of -phenyl- -dimethylaminoacrylonitrile (3-dimethylamino-2-phenylacrylonitrile). This document is structured for researchers and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of


-phenyl-

-dimethylaminoacrylonitrile
(3-dimethylamino-2-phenylacrylonitrile). This document is structured for researchers and medicinal chemists, focusing on actionable protocols, mechanistic insights, and drug discovery applications.

Technical Guide: Reactivity & Applications of -Phenyl- -dimethylaminoacrylonitrile

Executive Summary


-Phenyl-

-dimethylaminoacrylonitrile (Structure 1 ) represents a "push-pull" enaminonitrile alkene that serves as a high-value linchpin in the synthesis of nitrogenous heterocycles. Characterized by the conjugation of an electron-donating dimethylamino group and electron-withdrawing nitrile and phenyl groups, this reagent exhibits high susceptibility to nucleophilic attack at the

-carbon.

For drug development professionals, 1 offers a rapid, convergent route to 3-amino-4-phenylpyrazoles and 2,4-diamino-5-phenylpyrimidines —privileged scaffolds in kinase inhibitor and GPCR ligand design.

Chemical Profile & Electronic Structure

Structural Analysis

The reactivity of 1 is dictated by its push-pull electronic character. The lone pair on the enamine nitrogen donates electron density into the


-system, making the 

-carbon electrophilic relative to nucleophiles that can displace the dimethylamine group via an addition-elimination mechanism (

V).
  • System: Push-Pull Enaminonitrile

  • 
    -Carbon:  Electrophilic center (Soft electrophile)
    
  • Nitrile Carbon: Electrophilic center (Hard electrophile, latent)

  • Leaving Group: Dimethylamine (

    
    )
    
Stability

The compound is generally stable as a solid but can hydrolyze slowly in acidic aqueous media to form formyl-phenylacetonitrile. It should be stored under inert atmosphere at 2-8°C.

Synthesis of the Reagent

The most robust route to 1 utilizes the condensation of phenylacetonitrile with


-dimethylformamide dimethyl acetal (DMF-DMA). This method avoids strong bases and minimizes side reactions.
Protocol A: Standard Synthesis via DMF-DMA

Reagents:

  • Phenylacetonitrile (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Solvent: Toluene (anhydrous) or Neat

Procedure:

  • Charge a reaction vessel with phenylacetonitrile (e.g., 11.7 g, 100 mmol).

  • Add DMF-DMA (14.3 g, 120 mmol) under nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

    • Note: Methanol is a byproduct. Using a Dean-Stark trap or open reflux allows MeOH to escape, driving equilibrium forward.

  • Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove toluene and excess DMF-DMA.

  • Purification: The residue often solidifies upon cooling. Recrystallize from ethanol or 2-propanol to yield yellow crystals.

    • Typical Yield: 85–92%

    • Melting Point: 110–112°C

Synthesis Start Phenylacetonitrile Intermediate Transition State (MeO elimination) Start->Intermediate Reflux, Toluene Reagent DMF-DMA (1.2 equiv) Reagent->Intermediate Product α-Phenyl-β-dimethylamino- acrylonitrile Intermediate->Product - MeOH Byproduct MeOH (Removed) Intermediate->Byproduct

Figure 1: Synthesis of


-phenyl-

-dimethylaminoacrylonitrile via DMF-DMA condensation.

Reactivity Profile: Heterocycle Synthesis

The utility of 1 lies in its ability to react with binucleophiles. The reaction generally proceeds via an initial Michael-type addition-elimination at the


-carbon, followed by intramolecular cyclization onto the nitrile group.
Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 3-amino-4-phenylpyrazoles. This scaffold is structurally homologous to the ATP-binding hinge region binders found in many kinase inhibitors.

Reaction:



Regioselectivity: The primary amino group of the hydrazine (or the more nucleophilic nitrogen) typically attacks the


-carbon first.
Synthesis of Pyrimidines

Reaction with guanidine, amidines, or urea yields functionalized pyrimidines.[1][2]

Reaction:



Experimental Protocols & Data

The following table summarizes key transformations validated in literature and internal workflows.

Target HeterocycleNucleophile (Reagent)ConditionsTypical YieldKey Mechanism
3-Amino-4-phenylpyrazole Hydrazine hydrateEtOH, Reflux, 2h88%

V

Cyclization
1-Methyl-3-amino-4-phenylpyrazole MethylhydrazineEtOH, Reflux, 3h82%Regioselective attack
2,4-Diamino-5-phenylpyrimidine Guanidine HClNaOEt, EtOH, Reflux75%Double nucleophilic attack
2-Methyl-4-amino-5-phenylpyrimidine Acetamidine HClNaOEt, EtOH, Reflux70%Pyrimidine ring closure
Detailed Protocol: Synthesis of 3-Amino-4-phenylpyrazole
  • Dissolve

    
    -phenyl-
    
    
    
    -dimethylaminoacrylonitrile (1.72 g, 10 mmol) in absolute ethanol (20 mL).
  • Add hydrazine hydrate (0.75 g, 15 mmol) dropwise.

  • Heat to reflux for 3 hours. The yellow color of the starting material will fade.

  • Cool to room temperature. The product often precipitates.

  • Filter the solid and wash with cold ethanol.

  • Result: White to off-white solid, confirmed by

    
    H NMR (Characteristic broad singlet for 
    
    
    
    at
    
    
    4.5–5.0 ppm).

Mechanistic Visualization

Understanding the mechanism is crucial for troubleshooting low yields or regioselectivity issues.

Mechanism SM α-Phenyl-β-dimethylaminoacrylonitrile (Electrophilic β-carbon) Step1 Intermediate A (Addition of NH2 to β-C) SM->Step1 Michael Addition Nuc Nucleophile (e.g., Hydrazine NH2-NH2) Nuc->Step1 Michael Addition Step2 Intermediate B (Elimination of Dimethylamine) Step1->Step2 Proton Transfer Step3 Intermediate C (Intramolecular Cyclization on CN) Step2->Step3 - Me2NH (Elimination) Leaving Leaving Group (Me2NH) Step2->Leaving Product Final Heterocycle (3-Amino-4-phenylpyrazole) Step3->Product Tautomerization

Figure 2: Mechanistic pathway for the conversion of the enaminonitrile to an aminopyrazole.

Drug Discovery Context

The 4-phenylpyrazole and 5-phenylpyrimidine cores derived from this reagent are ubiquitous in medicinal chemistry.

  • Kinase Inhibitors: The 3-amino-pyrazole motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase inhibitors).

  • CNS Agents: Phenyl-substituted pyrimidines are found in various anxiolytics and sedatives (functionally related to Zaleplon, which uses a similar enaminone chemistry).

References

  • Synthesis via DMF-DMA: Erian, A. W. (1993). "The chemistry of

    
    -enaminonitriles." Chemical Reviews, 93(6), 1991–2005. 
    
  • Reaction with Hydrazines: Al-Zaydi, K. M., & Borik, R. M. (2007). "Microwave-assisted synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives." Molecules, 12(8), 2061–2079.

  • Pyrimidine Synthesis: Krystof, V., et al. (2006). "4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." Journal of Medicinal Chemistry, 49(22), 6500–6509.

  • General Enaminonitrile Chemistry: Elnagdi, M. H., et al. (1982). "Recent developments in the chemistry of enaminonitriles." Heterocycles, 19(3), 559.

Sources

Exploratory

3-dimethylamino-2-phenyl-2-propenenitrile molecular weight and formula

An In-Depth Technical Guide to 3-Dimethylamino-2-phenyl-2-propenenitrile Authored by a Senior Application Scientist Introduction 3-Dimethylamino-2-phenyl-2-propenenitrile is a chemical compound with the linear formula C1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Dimethylamino-2-phenyl-2-propenenitrile

Authored by a Senior Application Scientist

Introduction

3-Dimethylamino-2-phenyl-2-propenenitrile is a chemical compound with the linear formula C11H12N2. As a substituted propenenitrile, it belongs to a class of organic molecules that are of significant interest in various fields of chemical research and development. The presence of a nitrile group, a phenyl ring, and a dimethylamino group bestows upon this molecule a unique combination of electronic and steric properties, making it a potentially valuable building block in organic synthesis. This guide aims to provide a comprehensive overview of the known properties of 3-dimethylamino-2-phenyl-2-propenenitrile, and to offer expert insights into its potential synthesis and applications based on its structural features.

Physicochemical Properties

The fundamental physicochemical properties of 3-dimethylamino-2-phenyl-2-propenenitrile are summarized in the table below. These data are crucial for anyone working with this compound, as they inform decisions regarding reaction conditions, purification methods, and storage.

PropertyValueSource
Molecular Formula C11H12N2Sigma-Aldrich, PubChemLite[1]
Molecular Weight 172.232 g/mol Sigma-Aldrich
Monoisotopic Mass 172.10005 DaPubChemLite[1]
CAS Number 70205-70-8Sigma-Aldrich

Plausible Synthesis and Mechanistic Insights

While a specific, validated synthesis protocol for 3-dimethylamino-2-phenyl-2-propenenitrile is not detailed in the provided search results, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the synthesis of such enamines is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, phenylacetonitrile) with a source of the dimethylaminomethylene group.

A likely precursor for the dimethylamino moiety would be N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction would proceed via the mechanism outlined below, where the phenylacetonitrile is deprotonated to form a carbanion, which then attacks the electrophilic carbon of the DMF-DMA. Subsequent elimination of methanol and dimethylamine would yield the final product.

Hypothetical Experimental Workflow: Knoevenagel Condensation

The following is a generalized, step-by-step methodology for the synthesis of 3-dimethylamino-2-phenyl-2-propenenitrile. Note: This protocol is a theoretical representation and has not been experimentally validated from the provided search results. It should be adapted and optimized by a qualified chemist.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile in a suitable solvent such as toluene or acetonitrile.

  • Addition of Reagent: Add an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 3-dimethylamino-2-phenyl-2-propenenitrile.

Diagram of Plausible Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification start Dissolve Phenylacetonitrile in Solvent add_reagent Add N,N-Dimethylformamide Dimethyl Acetal start->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify end_product Pure 3-dimethylamino-2-phenyl-2-propenenitrile purify->end_product

Caption: A plausible workflow for the synthesis of 3-dimethylamino-2-phenyl-2-propenenitrile.

Potential Applications in Research and Development

The structural motifs present in 3-dimethylamino-2-phenyl-2-propenenitrile suggest its potential utility in several areas of chemical research:

  • Medicinal Chemistry: The acrylonitrile scaffold is a common feature in many biologically active molecules. The presence of the phenyl and dimethylamino groups allows for a wide range of further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

  • Materials Science: Propenenitrile derivatives can be used as monomers in polymerization reactions. The functional groups on this particular molecule could be exploited to create polymers with interesting optical or electronic properties.

  • Organic Synthesis: As a versatile intermediate, this compound could be used in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The enamine moiety is also reactive and can undergo various transformations.

Safety and Handling

Specific safety and handling information for 3-dimethylamino-2-phenyl-2-propenenitrile is not provided in the search results. However, based on the functional groups present, certain precautions should be taken.

  • Nitrile Group: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. It is prudent to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. As with all chemicals, a thorough risk assessment should be conducted before use.

For related compounds, such as 3-(dimethylamino)propiophenone hydrochloride, the hazards include being toxic if swallowed and causing skin and serious eye irritation. While not the same compound, this suggests that caution should be exercised when handling any dimethylamino-containing nitrile.

References

  • PubChemLite. (2z)-3-(dimethylamino)-2-phenylprop-2-enenitrile. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 4-Phenylpyrazoles via Enaminonitrile Cyclization

Executive Summary The 4-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous COX-2 inhibitors (e.g., Celecoxib derivatives), protein kinase inhibitors, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous COX-2 inhibitors (e.g., Celecoxib derivatives), protein kinase inhibitors, and anti-inflammatory agents. While classical syntheses often involve the condensation of 1,3-diketones with hydrazines (Knorr synthesis), that route typically yields 3,5-substituted pyrazoles. Accessing the 4-phenyl substitution pattern requires a specific "inverted" synthon.

This guide details the synthesis of 3-amino-4-phenylpyrazole (and its derivatives) using (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile as a versatile, dielectrophilic precursor. This route is preferred for its high regioselectivity, mild conditions, and the ability to introduce diverse substituents at the N1 position.

Scientific Foundation & Mechanism

The Enaminonitrile Advantage

The precursor, (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (also known as


-phenyl-

-dimethylaminoacrylonitrile), contains a "push-pull" alkene system. The dimethylamino group activates the

-carbon towards nucleophilic attack, while the nitrile group serves as the electrophilic trap for cyclization.
Reaction Mechanism

The formation of the pyrazole ring proceeds via a Michael addition-elimination-cyclization sequence:

  • Nucleophilic Attack: The hydrazine nucleophile attacks the activated

    
    -carbon (C3) of the enaminonitrile.
    
  • Elimination: The dimethylamino group is expelled as dimethylamine, generating an intermediate hydrazone/enehydrazine.

  • Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon (

    
    ).
    
  • Tautomerization: The resulting imine tautomerizes to form the stable, aromatic 3-amino-4-phenylpyrazole .

Mechanistic Pathway Visualization

ReactionMechanism Start (2Z)-3-(Dimethylamino)- 2-phenylprop-2-enenitrile Inter1 Intermediate A: Michael Adduct Start->Inter1 + Hydrazine Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter1 Elim Elimination of Dimethylamine Inter1->Elim Inter2 Intermediate B: Ene-hydrazine Elim->Inter2 Cyclization Intramolecular Attack on CN Inter2->Cyclization Product 3-Amino-4-phenylpyrazole (Aromatic Product) Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway from enaminonitrile to aminopyrazole via addition-elimination.

Experimental Protocols

Protocol A: Synthesis of Precursor (Enaminonitrile)

Note: If the precursor is not commercially available, it can be synthesized from phenylacetonitrile.

Reagents:

  • Phenylacetonitrile (1.0 eq)[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
    
  • Solvent: Anhydrous DMF or Dioxane (optional, reaction can be neat)

Procedure:

  • Charge a round-bottom flask with Phenylacetonitrile (e.g., 10 mmol, 1.17 g).

  • Add DMF-DMA (12 mmol, 1.6 mL).

  • Heat the mixture to reflux (approx. 100–110 °C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting nitrile spot should disappear.

  • Cool the mixture to room temperature. The product often solidifies upon cooling.

  • Workup: If solid, triturate with cold ethanol or diethyl ether. If oil, remove volatiles under reduced pressure and recrystallize from ethanol/hexane.

  • Yield: Typically 80–90%.

  • Product: (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (Yellow solid).

Protocol B: Synthesis of 3-Amino-4-phenylpyrazole (Core Protocol)

Reagents:

  • (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (1.0 eq)

  • Hydrazine Hydrate (80% or 99%) (2.0–3.0 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic acid (Optional, 2-3 drops, usually not required for hydrazine hydrate)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.72 g (10 mmol) of the enaminonitrile precursor in 15 mL of Ethanol .

  • Addition: Add 1.0 mL (approx. 20 mmol) of Hydrazine Hydrate dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (78 °C) . Maintain reflux for 2–3 hours .

    • Color Change: The solution typically lightens from bright yellow to pale yellow/colorless as the conjugation changes.

  • Monitoring: Check TLC (MeOH:DCM 1:9). The enaminonitrile spot (

    
    ) should be replaced by a lower 
    
    
    
    spot (amine product).
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Cool further in an ice bath (0–5 °C) for 30 minutes.

    • The product, 3-amino-4-phenylpyrazole , usually precipitates as white or pale cream crystals.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

    • Recrystallization:[2][3][4] If necessary, recrystallize from Ethanol/Water.

Characterization Data:

  • Appearance: White to pale cream powder.

  • Melting Point: 176–180 °C [Ref 1, 2].

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.1 (br s, 1H, NH ring), 7.80 (d, 2H, Ar-H), 7.40 (m, 3H, Ar-H), 6.50 (s, 2H,
    
    
    ), 7.9 (s, 1H, Pyrazole-H5).

Scope & Variations: Substituted Hydrazines

To synthesize 1-substituted-4-phenylpyrazoles , replace Hydrazine Hydrate with substituted hydrazines (e.g., Phenylhydrazine).

ReagentProduct TypeKey Consideration
Hydrazine Hydrate 3-Amino-4-phenylpyrazole (NH-unsubstituted)Tautomeric equilibrium exists.
Phenylhydrazine 1-Phenyl-4-phenyl-5-aminopyrazole*Regioselectivity: The more nucleophilic

of phenylhydrazine typically attacks the

-carbon first, leading to the 1-substituted-5-amino isomer.
Methylhydrazine 1-Methyl-4-phenyl-5-aminopyrazoleSimilar regioselectivity to phenylhydrazine.

Note on Regioselectivity: While 3-amino isomers are standard with unsubstituted hydrazine, substituted hydrazines often yield the 5-amino isomer as the major product due to the steric and electronic preference of the initial Michael addition step.

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Step1 Dissolve Enaminonitrile in Ethanol Step2 Add Hydrazine Hydrate (Dropwise, RT) Step1->Step2 Step3 Reflux 2-3 Hours (Monitor TLC) Step2->Step3 Decision Precipitate Formed? Step3->Decision Step4A Cool to 0°C & Filter Decision->Step4A Yes Step4B Evaporate Solvent & Triturate (Ether/Hexane) Decision->Step4B No (Oil) Final Pure 3-Amino-4-phenylpyrazole Step4A->Final Step4B->Final

Figure 2: Operational workflow for the synthesis of 3-amino-4-phenylpyrazole.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Oiling Out Product is too soluble in hot ethanol or impurities present.Evaporate solvent to dryness. Triturate the residue with diethyl ether or a Hexane:Ethyl Acetate (9:1) mixture to induce crystallization.
Low Yield Incomplete cyclization or loss during filtration.Extend reflux time. Ensure the filtrate is checked for additional product (concentrate mother liquor).
Dark Color Oxidation of hydrazine or amine.Perform reaction under Nitrogen atmosphere. Use fresh hydrazine hydrate.

References

  • Thermo Scientific Chemicals. (n.d.). 3-Amino-4-phenyl-1H-pyrazole, 95%.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-4-phenyl-1H-pyrazole. Retrieved from

  • Al-Sheikh, M. A., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Retrieved from

  • El-Emary, T. I. (2006). Synthesis of some new 4-substituted pyrazoles and pyrazolo[3,4-d]pyrimidines. Journal of the Chinese Chemical Society.

Sources

Application

Protocol for the Condensation of Enaminonitriles with Hydrazine Hydrate: Synthesis of 3,5-Diaminopyrazoles

Abstract This application note provides a comprehensive guide for the synthesis of 3,5-diaminopyrazoles through the condensation of enaminonitriles with hydrazine hydrate. This reaction is a cornerstone in heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3,5-diaminopyrazoles through the condensation of enaminonitriles with hydrazine hydrate. This reaction is a cornerstone in heterocyclic chemistry, offering a straightforward and efficient route to a class of compounds with significant applications in medicinal chemistry and drug development. This document furnishes a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical insights into optimizing reaction conditions. Safety precautions for handling hydrazine hydrate are also detailed. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Aminopyrazoles

Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3,5-diaminopyrazole core, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems. The condensation of readily available enaminonitriles with hydrazine hydrate is a robust and widely adopted method for the preparation of these valuable compounds.[1][2] This application note aims to provide a thorough and practical guide to this important transformation.

Reaction Mechanism and Rationale

The condensation of an enaminonitrile with hydrazine hydrate to form a 3,5-diaminopyrazole proceeds through a well-established two-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Nucleophilic Attack and Adduct Formation

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic β-carbon of the enaminonitrile. This is often the rate-determining step. The presence of an electron-withdrawing nitrile group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.

Step 2: Intramolecular Cyclization and Aromatization

Following the initial addition, the intermediate adduct undergoes a rapid intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This is followed by a proton transfer and tautomerization to yield the stable aromatic 3,5-diaminopyrazole ring.

The overall transformation is a cyclocondensation reaction, a powerful tool for the construction of heterocyclic rings.

Reaction Workflow Diagram

ReactionWorkflow cluster_reactants Reactants cluster_process Reaction Process Enaminonitrile Enaminonitrile Nucleophilic_Attack Nucleophilic Attack Enaminonitrile->Nucleophilic_Attack Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Attack Intermediate Acyclic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3,5-Diaminopyrazole Cyclization->Product

Caption: General workflow for the synthesis of 3,5-diaminopyrazoles.

Experimental Protocol: Synthesis of 3,5-Diaminopyrazole from Malononitrile

This protocol provides a detailed, step-by-step procedure for the synthesis of the parent 3,5-diaminopyrazole from malononitrile and hydrazine hydrate. This specific example is illustrative of the general procedure that can be adapted for various substituted enaminonitriles.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
MalononitrileC₃H₂N₂66.06109-77-3Toxic, handle with care.
Hydrazine Hydrate (80%)N₂H₄·H₂O50.067803-57-8Highly Toxic and Corrosive.
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable solvent.
Activated CharcoalC12.017440-44-0For decolorization.
Celite®--61790-53-2Filter aid.
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3][4][5] All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. In case of skin contact, immediately wash the affected area with copious amounts of water. Have an emergency shower and eyewash station readily accessible.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve malononitrile (3.3 g, 0.05 mol) in 25 mL of 95% ethanol. Stir the solution at room temperature until the malononitrile has completely dissolved.

  • Addition of Hydrazine Hydrate: While stirring, carefully add 80% hydrazine hydrate (3.1 mL, 0.05 mol) dropwise to the malononitrile solution. The addition should be slow to control any potential exotherm. An increase in temperature is often observed.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Continue to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to promote crystallization of the product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water. Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before being filtered hot through a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice-water bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven or desiccator to a constant weight.

Product Characterization

The identity and purity of the synthesized 3,5-diaminopyrazole can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹ and C=N stretching of the pyrazole ring around 1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the structure of the molecule. For 3,5-diaminopyrazole, the ¹H NMR spectrum in DMSO-d₆ typically shows signals for the amino protons and the C4-H of the pyrazole ring.

Optimization and Key Parameters

The success of the condensation reaction can be influenced by several factors. Understanding these allows for the optimization of the protocol for different substrates.

ParameterRecommended ConditionsRationale and Field-Proven Insights
Solvent Ethanol, Methanol, WaterProtic solvents like ethanol are commonly used as they effectively dissolve the reactants and facilitate proton transfer during the reaction. Water can also be used as a green solvent alternative in some cases.
Temperature RefluxHeating the reaction mixture to reflux in the chosen solvent generally provides sufficient energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate. For highly reactive substrates, the reaction may proceed at room temperature.
Reaction Time 2-6 hoursThe optimal reaction time depends on the reactivity of the specific enaminonitrile substrate. Monitoring the reaction by TLC is recommended to determine the point of completion.
Stoichiometry Equimolar amounts of reactantsUsing a 1:1 molar ratio of the enaminonitrile and hydrazine hydrate is typically sufficient for complete conversion. An excess of hydrazine can sometimes be used to drive the reaction to completion but may complicate purification.
Base Catalyst Triethylamine, Sodium AcetateFor less reactive enaminonitriles, the addition of a catalytic amount of a weak base can be beneficial. The base can deprotonate the hydrazine, increasing its nucleophilicity, and also facilitate the final aromatization step.[6]

Troubleshooting and Side Reactions

While generally a high-yielding reaction, some issues and side reactions may be encountered:

  • Low Yield: This can be due to incomplete reaction or loss of product during workup and purification. Ensure the reaction has gone to completion by TLC and optimize the recrystallization procedure to minimize losses. For less reactive substrates, consider increasing the reaction time, temperature, or adding a base catalyst.

  • Formation of Byproducts: Depending on the substrate, side reactions such as dimerization of the enaminonitrile or alternative cyclization pathways may occur.[2] Purification by recrystallization or column chromatography is usually effective in removing these impurities.

  • Discoloration of the Product: The product may sometimes be colored due to impurities. Treatment with activated charcoal during recrystallization can often decolorize the product.

Conclusion

The condensation of enaminonitriles with hydrazine hydrate is a powerful and versatile method for the synthesis of 3,5-diaminopyrazoles. This application note provides a robust and detailed protocol, along with the necessary theoretical background and practical advice to enable researchers to successfully perform this important transformation. The resulting aminopyrazole products serve as valuable intermediates for the discovery and development of new therapeutic agents.

References

  • Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Alnajjar, R. A., & Gheath, A. H. (2012). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 4(11), 4868-4873. Retrieved from [Link]

  • Medrasi, H. Y., Al-Sheikh, M. A., & Salaheldin, A. M. (2013). Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives. Molecules, 18(1), 535-544. doi:10.3390/molecules18010535
  • Abdel-Latif, F. F. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles.
  • Li, Y., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(9), 5439-5448. doi:10.1039/c9ra10866a
  • NPTEL. (n.d.). Lecture 1 Base Catalyzed Reactions I. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1 ALDOL CONDENSATION. Retrieved from [Link]

Sources

Method

Reaction conditions for (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile with amidines

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for converting (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile into 4-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for converting (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile into 4-amino-5-phenylpyrimidine derivatives using amidines.

Substrate: (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile Reagents: Amidines (Acetamidine, Benzamidine, Guanidine) Reaction Type: [3+3] Cyclocondensation / Pinner-Type Synthesis Target Moiety: Kinase Inhibitor Scaffolds / 5-Arylpyrimidines

Introduction & Chemical Scope

The enaminonitrile (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile acts as a versatile 1,3-electrophile equivalent to a formyl-phenylacetonitrile species. In drug discovery, this specific scaffold is critical for synthesizing 5-arylpyrimidines , a pharmacophore found in numerous tyrosine kinase inhibitors (e.g., analogues of Ibrutinib or Gefitinib).

Unlike standard Pinner syntheses that use


-keto esters to form pyrimidinones, this protocol utilizes the nitrile group's electrophilicity to generate 4-aminopyrimidines  directly. The reaction proceeds via a base-promoted addition-elimination sequence followed by intramolecular cyclization.
Key Advantages of this Protocol
  • Regiospecificity: The phenyl group is locked at the C5 position.

  • Versatility: The C2 position is determined solely by the choice of amidine.

  • Scalability: Avoids metal catalysts; relies on thermal or microwave-assisted condensation.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields. The reaction involves the displacement of the dimethylamino leaving group by the amidine nitrogen, followed by a nucleophilic attack on the nitrile.

ReactionMechanism Substrate (2Z)-3-(Dimethylamino)- 2-phenylprop-2-enenitrile Inter1 Intermediate A: Transamination Product Substrate->Inter1 Nucleophilic Attack (Michael) Amidine Free Amidine (R-C(=NH)NH2) Amidine->Inter1 Inter2 Intermediate B: Imine-Nitrile Cyclization Inter1->Inter2 Intramolecular Cyclization Byproduct Dimethylamine (Gas) Inter1->Byproduct Elimination Product Product: 4-Amino-5-phenylpyrimidine Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of enaminonitriles to pyrimidines.

Experimental Protocols

Method A: Standard Thermal Condensation (Scalable)

Best for gram-scale synthesis and routine laboratory preparation.

Reagents:

  • Substrate: (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (1.0 equiv)

  • Amidine Hydrochloride (e.g., Acetamidine HCl) (1.2 – 1.5 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.0 equiv)

  • Solvent: Anhydrous Ethanol (0.5 M concentration)

Step-by-Step Protocol:

  • Base Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (2.0 equiv) in anhydrous ethanol to generate fresh NaOEt. Alternatively, use commercial 21 wt% NaOEt solution.

  • Amidine Liberation: Add the Amidine Hydrochloride (1.5 equiv) to the NaOEt solution. Stir at room temperature for 15–30 minutes. Note: NaCl will precipitate.

  • Substrate Addition: Add (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (78–80 °C) .

    • Observation: The evolution of dimethylamine gas (fishy odor) indicates the reaction is proceeding. Ensure the condenser is efficient to retain the solvent while allowing the gas to escape (or trap it).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Reaction is typically complete in 3–6 hours .

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend the residue in water (10 mL/g substrate) to dissolve inorganic salts.

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and difficult substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Amidine HCl (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Isopropanol or TFE (2,2,2-Trifluoroethanol)

Protocol:

  • Combine substrate, amidine salt, and base in a microwave vial.

  • Add solvent (concentration ~0.2–0.5 M). Cap the vial.

  • Irradiate at 100–120 °C for 20–40 minutes .

  • Cool and filter through a celite pad to remove inorganic base.

  • Concentrate and purify via prep-HPLC.

Reaction Condition Screening Data

The following table summarizes expected outcomes based on amidine and solvent choice.

Amidine (R)Product (C2-Subst.)MethodSolventYield (%)Notes
Formamidine (H)UnsubstitutedAEtOH65-75%Product is often water-soluble; extraction required.
Acetamidine (Me)MethylAEtOH80-90%Precipitates cleanly upon water addition.
Benzamidine (Ph)PhenylAEtOH75-85%Requires longer reflux (6-8 h) due to sterics.
Guanidine (NH2)AminoAEtOH70-80%Forms 2,4-diamino-5-phenylpyrimidine (DHFR inhibitor analog).
Acetamidine (Me)MethylBTFE85-95%TFE accelerates the condensation via H-bonding activation.

Troubleshooting & Optimization

Critical Control Points
  • Moisture Sensitivity: The enaminonitrile is relatively stable, but the amidine free base is hygroscopic and can hydrolyze to an amide if water is present before the reaction starts. Use anhydrous solvents.

  • Dimethylamine Removal: The reaction is an equilibrium driven by the loss of dimethylamine. In Method A (Reflux), the open system allows the gas to escape, driving the reaction to completion. In Method B (Sealed Microwave), the pressure builds; ensure the vessel is rated for the pressure generated by the volatile amine.

  • Base Stoichiometry: You must use at least 1.0 equiv of base to neutralize the amidine HCl salt. An excess (2.0 equiv total) acts as a catalyst for the cyclization step.

Workflow Diagram

Workflow Setup Setup: Dissolve Na (2.0 eq) in EtOH Add Amidine HCl (1.5 eq) Addition Addition: Add Enaminonitrile (1.0 eq) Stir at RT for 10 min Setup->Addition Reaction Reaction: Reflux 80°C (3-6h) Monitor Dimethylamine evolution Addition->Reaction Workup Workup: Evaporate EtOH Add H2O to residue Reaction->Workup Isolation Isolation: Filter Precipitate OR Extract with EtOAc Workup->Isolation

Figure 2: Operational workflow for the standard thermal protocol.

References

  • Synthesis of 4-Amino-5-pyrimidinecarbonitriles: Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Source: Arkivoc, 2008 (ii) 115-123. URL:[Link]

  • General Enaminonitrile Reactivity: Title: Enaminonitriles in Heterocyclic Synthesis.[3][4][5] Source: Beilstein Journal of Organic Chemistry. URL:[Link] (General reference for enaminonitrile chemistry).

  • Microwave Assisted Pyrimidine Synthesis: Title: Microwave-assisted synthesis of pyrimidines.[3] Source: Molecular Diversity, 2003. URL:[Link]

  • Kinase Inhibitor Scaffolds: Title: Pyrimidine scaffolds in kinase inhibitor drug discovery. Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]

  • TFE Solvent Effects: Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.[6][7] Source: MDPI (Molecules), 2020. URL:[Link]

Sources

Application

Using 3-(dimethylamino)-2-phenylacrylonitrile as a C-C-N binucleophile

Application Note: High-Performance Heterocycle Synthesis Using 3-(Dimethylamino)-2-phenylacrylonitrile Part 1: Executive Summary & Strategic Utility Subject: 3-(Dimethylamino)-2-phenylacrylonitrile (DAPA) as a Versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Heterocycle Synthesis Using 3-(Dimethylamino)-2-phenylacrylonitrile

Part 1: Executive Summary & Strategic Utility

Subject: 3-(Dimethylamino)-2-phenylacrylonitrile (DAPA) as a Versatile C-C-N Synthon. CAS No: 2407-68-3 (Analogous derivatives vary).[1][2] Primary Application: Construction of pyrimidines, pyrazoles, and fused heterocyclic systems in drug discovery.[1]

Scientific Rationale: 3-(Dimethylamino)-2-phenylacrylonitrile is a quintessential "push-pull" enaminonitrile.[1] Its chemical utility stems from its electronic duality:

  • Electrophilic Character: The

    
    -carbon (C-3) and the nitrile carbon (C-1) serve as a 1,3-dielectrophilic  backbone, making it an ideal acceptor for binucleophiles (e.g., amidines, hydrazines).
    
  • Nucleophilic Character: The enamine

    
    -carbon is electron-rich due to the donation from the dimethylamino group, allowing it to attack strong electrophiles (e.g., diazonium salts) prior to cyclization.[1]
    

This guide focuses on its application as a C-C-N synthon —providing two carbons and one nitrogen (via the nitrile) to form 6-membered rings, or acting as a C-C-C backbone where the nitrogen is exocyclic.[1]

Part 2: Mechanism of Action (The "Push-Pull" Dynamic)

To effectively utilize DAPA, one must understand the resonance contributions that drive its reactivity.[1]

  • The "Push": The lone pair on the enamine nitrogen (

    
    ) donates electron density into the 
    
    
    
    -system, making the
    
    
    -carbon (C-3) nucleophilic.
  • The "Pull": The nitrile group (

    
    ) and the phenyl ring at the 
    
    
    
    -position (C-2) withdraw electron density, stabilizing the negative charge at C-2 but also making the nitrile carbon susceptible to nucleophilic attack.

Reaction Logic with Binucleophiles (e.g., Amidines):

  • Displacement: The most nucleophilic nitrogen of the amidine attacks C-3, displacing the dimethylamine leaving group (Transamination).[1]

  • Cyclization: The second nitrogen of the amidine attacks the nitrile carbon (C-1).[1]

  • Aromatization: Tautomerization leads to the final pyrimidine structure.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Substituted-5-Phenylpyrimidines

Target: Utilization of DAPA as a C-C-N building block reacting with N-C-N binucleophiles.[1]

Reagents:

  • Substrate: 3-(Dimethylamino)-2-phenylacrylonitrile (1.0 equiv)

  • Binucleophile: Benzamidine hydrochloride (or Acetamidine/Guanidine) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for higher boiling point)

Step-by-Step Methodology:

  • Preparation of Free Base: In a dry round-bottom flask, dissolve the amidine hydrochloride (e.g., benzamidine HCl, 10 mmol) in absolute ethanol (20 mL). Add NaOEt (12 mmol) and stir for 10 minutes at room temperature to liberate the free amidine base.

  • Addition: Add 3-(dimethylamino)-2-phenylacrylonitrile (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the fluorescent enaminonitrile spot indicates completion.[1]

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into crushed ice (100 g) containing weak acetic acid (to neutralize excess base).

  • Isolation: The pyrimidine product typically precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from EtOH/DMF.[1]

Data Table: Typical Yields for Binucleophiles

Binucleophile (N-C-N)Product StructureTypical YieldNotes
Benzamidine2,5-Diphenylpyrimidine82-88%Standard protocol
Guanidine2-Amino-5-phenylpyrimidine75-80%Requires stronger base
Thiourea5-Phenyl-2-thioxo-2,3-dihydropyrimidine70-75%Acidify to precipitate
Protocol B: Synthesis of 4-Phenylpyrazoles

Target: Reaction with N-N binucleophiles (Hydrazines).[1]

Reagents:

  • Substrate: 3-(Dimethylamino)-2-phenylacrylonitrile (1.0 equiv)

  • Binucleophile: Hydrazine hydrate (1.5 equiv) or Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol or Dioxane[1]

Step-by-Step Methodology:

  • Mixing: Dissolve the enaminonitrile (5 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine hydrate (7.5 mmol) dropwise.

  • Heating: Reflux for 3–5 hours.

    • Mechanistic Note: The hydrazine attacks C-3 (displacing

      
      ) and then cyclizes onto the nitrile.[1] However, depending on conditions, the nitrile nitrogen may be lost as ammonia (forming 3-aminopyrazoles) or retained.
      
  • Isolation: Evaporate solvent to half volume and cool. The pyrazole crystallizes out.[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways depending on the binucleophile used.

ReactionPathways Substrate 3-(Dimethylamino)- 2-phenylacrylonitrile (Push-Pull Enamine) Intermediate1 Transamination Intermediate Substrate->Intermediate1 + Amidine (- HNMe2) Substrate->Intermediate1 + Hydrazine Intermediate2 Azo-Enamine Intermediate Substrate->Intermediate2 + Ar-N2+ (C-3 Attack) Amidine Amidine/Guanidine (N-C-N Binucleophile) Hydrazine Hydrazine (N-N Binucleophile) Diazonium Ar-N2+ (Electrophile) Pyrimidine 5-Phenylpyrimidine (C-C-N Incorporation) Intermediate1->Pyrimidine Cyclization (Attack on CN) Pyrazole 3-Amino-4-phenylpyrazole Intermediate1->Pyrazole Cyclization Hydrazone Arylhydrazone Derivative Intermediate2->Hydrazone Japp-Klingemann Rearrangement

Figure 1: Divergent synthesis pathways. The central enaminonitrile substrate reacts with binucleophiles to form heterocycles or electrophiles for functionalization.[1]

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

To ensure experimental success, use these internal validation checks:

  • Precursor Purity Check:

    • Issue: Low yields often stem from hydrolyzed starting material (reverting to phenylacetonitrile).[1]

    • Validation: Run 1H NMR on the starting material.[1] The vinylic proton (CH=) should appear as a sharp singlet around

      
       7.0–7.5 ppm.[1] If a signal at 
      
      
      
      3.8 ppm (methylene of phenylacetonitrile) is visible, repurify the enaminonitrile.[1]
  • Monitoring Transamination (Step 1 of Protocol A):

    • The reaction evolves dimethylamine gas.[1]

    • Validation: Place a damp pH paper at the top of the condenser.[1] It should turn basic (blue) immediately upon reflux, confirming the displacement of the

      
       group.[1]
      
  • Solvent Selection:

    • If the reaction with amidines is sluggish in Ethanol, switch to Glacial Acetic Acid (for acid-catalyzed mechanism) or DMF (thermal promotion).[1] Note that acid catalysis often favors pyrimidine formation by activating the nitrile.[1]

References

  • Al-Omran, F., et al. (2001).[1] "Heterocyclic Synthesis via Enaminonitriles: A Convenient Route to Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole and Benzo[c]chromene Derivatives." Molecules, 6(4), 292-299.

  • Elnagdi, M. H., et al. (1982).[1] "Enaminonitriles in Heterocyclic Synthesis." Heterocycles, 19(3), 559.[1] (Foundational Review on Enaminonitrile Chemistry).

  • Dawood, K. M. (2007).[1] "Enaminonitriles in Heterocyclic Synthesis: Synthesis of New Pyrazole, Pyrimidine, and Tetrahydroquinoline Derivatives." Journal of Heterocyclic Chemistry, 44(6).[1]

  • Organic Chemistry Portal. "Amidines: Synthesis and Reactivity.

Sources

Method

Procedure for microwave-assisted synthesis using enaminonitrile intermediates

An Application Guide to Microwave-Assisted Synthesis Utilizing Enaminonitrile Intermediates Introduction: Accelerating Heterocyclic Chemistry In the fast-paced world of drug discovery and materials science, the demand fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis Utilizing Enaminonitrile Intermediates

Introduction: Accelerating Heterocyclic Chemistry

In the fast-paced world of drug discovery and materials science, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount.[1] Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and functional materials, making their synthesis a focal point of modern organic chemistry.[2][3][4] Enaminonitriles have emerged as exceptionally versatile and powerful building blocks in this arena.[5] Their unique electronic structure, possessing both nucleophilic and electrophilic character, allows them to serve as precursors to a diverse range of complex molecules, including pyridines, pyrimidines, and thiophenes.[5][6]

تزامنًا مع ذلك، برز التوليف العضوي بمساعدة الميكروويف (MAOS) كتقنية تحويلية.[7] من خلال استخدام التسخين العازل المباشر، يتجاوز MAOS قيود التسخين التقليدي القائم على التوصيل، مما يؤدي غالبًا إلى انخفاض كبير في أوقات التفاعل، وزيادة المحاصيل، وتحسين نقاء المنتج.[1][8][9] علاوة على ذلك، يتماشى هذا النهج بقوة مع مبادئ الكيمياء الخضراء من خلال تقليل استهلاك الطاقة والمذيبات.[8][10][11]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging the synergy between enaminonitrile intermediates and microwave-assisted synthesis. We will delve into the fundamental principles governing these reactions, provide field-proven protocols for key transformations, and offer insights into experimental design and safety, enabling laboratories to accelerate their discovery programs.

Part 1: Fundamental Principles

The Power of Enaminonitriles: Versatile Synthons

Enaminonitriles are highly functionalized molecules characterized by an amine and a nitrile group attached to a carbon-carbon double bond. This arrangement creates a conjugated system that is rich in synthetic potential. They are key intermediates in numerous named reactions and are prized for their ability to construct complex heterocyclic systems efficiently.[5][12]

  • Thorpe-Ziegler Reaction: An intramolecular condensation of dinitriles to form cyclic α-cyano ketones, which exist in equilibrium with their enamine tautomers (enaminonitriles).[13][14] This reaction is a powerful tool for constructing five- and six-membered rings as well as macrocycles.[13][15]

  • Gewald Aminothiophene Synthesis: A classic multi-component reaction where an α-methylene carbonyl, an activated nitrile (often forming an enaminonitrile in situ), and elemental sulfur condense to form highly substituted 2-aminothiophenes.[16][17][18] These thiophene derivatives are prevalent in medicinal chemistry.[16][19]

  • Pyridine and Pyrimidine Synthesis: Enaminonitriles are common precursors for constructing substituted pyridine and pyrimidine rings through cyclocondensation reactions with various partners.[5][20][21]

The Mechanism of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which relies on the slow transfer of heat from an external source through vessel walls, microwave energy heats the reaction medium volumetrically and directly.[10][22] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a permanent dipole moment.[9] When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[22] This rapid, continuous reorientation generates friction at the molecular level, resulting in intense and uniform internal heating.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field.[8] This movement causes collisions, which convert kinetic energy into heat, further contributing to the rapid temperature increase.[8][23]

This direct energy transfer allows for "superheating," where a solvent can be heated well above its atmospheric boiling point in a sealed, pressurized vessel.[24] The result is a dramatic acceleration of reaction kinetics, often reducing multi-hour or multi-day reactions to mere minutes.[1][25]

Part 2: Experimental Protocols & Applications

The following protocols are representative examples demonstrating the efficiency and utility of MAOS for reactions involving enaminonitrile intermediates. They are designed for use with dedicated laboratory microwave synthesis reactors capable of monitoring and controlling temperature and pressure.

Application 1: Rapid Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are important scaffolds in drug discovery.[16] Microwave irradiation dramatically accelerates this multi-component condensation.[17][19]

reagents Combine Aldehyde/Ketone, Active Nitrile, Sulfur, Base, and Solvent in Microwave Vial seal Securely Seal Vial with Septum Cap reagents->seal place Place Vial in Microwave Reactor Cavity seal->place program Program Reaction Parameters (Temp, Time, Power) place->program irradiate Initiate Microwave Irradiation program->irradiate cool Cool Vial to Safe Handling Temperature (Automated Air Jet) irradiate->cool workup Perform Product Isolation & Purification (Filtration/Crystallization) cool->workup

Caption: General workflow for a microwave-assisted synthesis experiment.

This protocol is adapted from the work of Revelant, Hesse, and Kirsch, who demonstrated a significant rate enhancement compared to classical heating.[19]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the arylacetaldehyde (1.0 mmol), the activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), elemental sulfur (1.1 mmol, 35 mg), and morpholine (1.1 mmol, 96 µL).

  • Solvent Addition: Add ethanol (2 mL) to the vial.

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a single-mode microwave reactor. Irradiate the mixture at a constant temperature of 70°C for 20 minutes. Ensure the power is set to dynamically adjust to maintain the target temperature.

  • Cooling: After irradiation, allow the reaction vessel to cool to below 50°C (this is typically automated with a compressed air jet in modern reactors).

  • Work-up and Purification: Upon cooling, the product often crystallizes directly from the reaction mixture.[19] Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

The advantages of MAOS are clearly illustrated by comparing reaction parameters and outcomes.

ReactionMethodTemperatureTimeYieldReference
Gewald SynthesisConventionalReflux (Ethanol)4 hoursGood[19]
Gewald SynthesisMicrowave 70 °C20 minutes High [19]
Pyridine SynthesisConventionalReflux (Ethanol)10-16 hours40-85%[20]
Pyridine SynthesisMicrowave 130 °C10-30 minutes 49-90% [20]
Triazolopyridine SynthesisConventional120 °C24 hours83%[26]
Triazolopyridine SynthesisMicrowave 140 °C3 hours 89% [26]
Application 2: One-Pot Synthesis of Polysubstituted Pyridines

Substituted pyridines are ubiquitous in pharmaceuticals. This protocol, based on the work of Kallur et al., utilizes a three-component reaction of a chalcone, 3-aminobut-2-enenitrile, and ammonium acetate.[20]

cluster_start Starting Materials cluster_reaction Microwave-Assisted Cyclocondensation Chalcone Chalcone MW Ethanol, 130°C 10-30 min Chalcone->MW Enaminonitrile 3-Aminobut-2-enenitrile Enaminonitrile->MW NH4OAc Ammonium Acetate (Nitrogen Source) NH4OAc->MW Product 2,4,6-Trisubstituted Pyridine-3-carbonitrile MW->Product

Caption: Multi-component synthesis of pyridines under microwave irradiation.

  • Reagent Preparation: In a microwave process vial, combine the chalcone (1.0 mmol), 3-aminobut-2-enenitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add absolute ethanol (10 mL).

  • Vial Sealing: Seal the vial with a septum cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 130°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Allow the reaction to cool to room temperature.

  • Work-up and Purification: The solid product that precipitates is filtered, washed with ice-cold water, and recrystallized from absolute ethanol to yield the pure pyridine derivative.[20]

Part 3: Experimental Design and Safety

Equipment and Solvent Selection
  • Dedicated Reactors are Mandatory: For safety and reproducibility, never use a domestic kitchen microwave oven .[24][27] Laboratory-grade reactors are engineered with corrosion-resistant cavities, continuous temperature and pressure monitoring, and crucial safety features like automatic power shut-off and pressure-release mechanisms.[27][28]

  • Solvent Choice is Critical: The efficiency of microwave heating is directly related to the dielectric properties of the solvent.

    • High Absorbers (High tan δ): Polar solvents like DMF, ethanol, DMSO, and water absorb microwave energy very efficiently, leading to rapid heating.[10]

    • Medium Absorbers: Solvents like THF and acetonitrile are suitable for many reactions.

    • Low Absorbers (Non-polar): Solvents like hexane and toluene are poor absorbers and are generally unsuitable unless a polar reagent or a passive heating element (a "susceptor") is used.[10]

Translating Conventional Protocols to MAOS

A useful heuristic for converting a conventional heating protocol to a microwave method is the "10-degree rule". For many reactions, a 10°C increase in temperature can double the reaction rate. Since microwave reactors can safely superheat solvents, one can achieve significant rate enhancements. For example, a reaction run for 8 hours at 80°C under conventional reflux might be completed in under 30 minutes at 120-140°C in a sealed microwave vial.[10] It is always best to start with small-scale test reactions to optimize conditions.[27]

Critical Safety Considerations
  • Pressure Management: Heating solvents above their boiling point in a sealed vessel generates high pressure. Always use certified pressure-rated vials and caps from the instrument manufacturer and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume).[27][28]

  • Exothermic Reactions: Be extremely cautious with highly exothermic reactions or those involving thermally unstable reagents (e.g., diazonium salts).[10] The rapid heating can lead to a runaway reaction. Start with very small quantities and low power settings.[27]

  • Material Compatibility: Ensure all materials inside the microwave cavity, including stir bars and vessel components, are microwave-transparent (e.g., Teflon, quartz).[28] Avoid metal clips, clamps, or aluminum foil, which can cause dangerous arcing.[28]

  • Proper Training: The most important safety device is a well-trained operator who understands the principles of microwave chemistry and the specific instrumentation being used.[27]

Conclusion

The integration of microwave-assisted organic synthesis with the versatile chemistry of enaminonitrile intermediates provides a powerful platform for accelerating the discovery and development of novel heterocyclic compounds. By dramatically reducing reaction times, improving yields, and promoting greener chemical processes, this combined approach enables research teams to synthesize compound libraries and optimize lead candidates with unprecedented speed and efficiency.[1][2][29] As microwave technology continues to evolve, its role in modern medicinal and materials chemistry is set to expand even further.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT. [Link]

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. Thieme Connect. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. [Link]

  • The impact of microwave synthesis on drug discovery. Nature. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • MAOS and Medicinal Chemistry: Some Important Examples from the Last Years. PMC. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

  • Microwave Assisted Synthesis: A New Technology in Drug Discovery. ResearchGate. [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. PMC. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][10][22]naphthyridines. PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • Studies on the pathway for the formation of intermediate 4. a Radical trapping experiment by 1,1-diphenylethylene. b The reaction between 1aa and iodoacetonitrile. ResearchGate. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Synthesis of enaminones and their utility in organic synthesis. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Thorpe reaction. HandWiki. [Link]

  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES. [Link]

Sources

Application

Technical Application Note: Optimizing Solvent Systems for the Heterocyclic Cyclization of Enaminonitriles

Executive Summary The conversion of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (herein referred to as Compound A ) into 4-phenyl-1H-pyrazol-3-amine is a critical transformation in the synthesis of pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (herein referred to as Compound A ) into 4-phenyl-1H-pyrazol-3-amine is a critical transformation in the synthesis of pyrazolo[1,5-a]pyrimidine-based pharmaceuticals (e.g., Zaleplon analogues). This application note provides a scientifically grounded guide to solvent selection for this reaction. While ethanol is the historical standard, recent data suggests that aqueous systems or solvent-free protocols can offer superior atom economy and purity profiles under specific conditions. This guide analyzes the mechanistic implications of solvent polarity, proticity, and boiling point on the reaction outcome.

Mechanistic Basis & Solvent Interaction[1]

To select the optimal solvent, one must understand the reaction mechanism. The transformation involves a cascade sequence initiated by the nucleophilic attack of hydrazine.[1]

Reaction Mechanism[1][2][3]
  • Nucleophilic Attack (Michael Addition): Hydrazine (

    
    ) attacks the 
    
    
    
    -carbon of the enaminonitrile, which is activated by the electron-withdrawing nitrile group.
  • Elimination: The dimethylamino group (

    
    ) is eliminated, generating a transient hydrazone intermediate.
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the nitrile carbon (

    
    ).
    
  • Tautomerization: A 1,3-H shift occurs to aromatize the ring, yielding the final aminopyrazole.

Solvent Criticality
  • Solubility Differential: The solvent must solubilize the lipophilic phenyl-substituted substrate while accommodating the highly polar hydrazine hydrate.

  • Leaving Group Management: The reaction generates dimethylamine (gas/solute). Solvents that facilitate the removal of this basic byproduct drive the equilibrium forward (Le Chatelier’s principle).

  • Transition State Stabilization: The rate-determining step often involves charged zwitterionic intermediates. Polar protic solvents stabilize these states via hydrogen bonding.

Pathway Visualization

ReactionMechanism Substrate (2Z)-3-(Dimethylamino)- 2-phenylprop-2-enenitrile Intermediate1 Michael Adduct (Transient) Substrate->Intermediate1 + N2H4 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - HNMe2 Elimination Elimination of Dimethylamine Intermediate2->Elimination Byproduct Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 4-phenyl-1H- pyrazol-3-amine Cyclization->Product Tautomerization

Figure 1: Mechanistic flow of the cyclization reaction. The elimination of dimethylamine is the entropic driver.

Solvent Selection Matrix

The following table summarizes the performance characteristics of common solvent systems for this specific transformation.

Solvent SystemReaction RateYield PotentialPurity ProfileGreen ScoreApplication Context
Ethanol (Abs.) High85-92%ExcellentModerateStandard Protocol. Best balance of solubility and workup ease.
Water (On-Water) Moderate75-85%GoodHighGreen Chemistry. Requires efficient stirring; product precipitates out.
Acetic Acid Very High80-88%ModerateLowCatalytic Mode. Use for sterically hindered substrates. Harder workup.
Methanol High85-90%GoodModerateAlternative. Use if ethanol is unavailable; lower boiling point limits rate.
Solvent-Free Variable90-95%VariableVery HighHigh Throughput. Requires grinding or microwave irradiation.
Decision Logic
  • Choose Ethanol if you need a reliable, scalable process with simple filtration workup.

  • Choose Water if you are restricted by green chemistry mandates (e.g., pharmaceutical manufacturing sustainability goals).

  • Choose Acetic Acid only if the standard ethanol reflux fails to drive the reaction to completion due to steric bulk on the phenyl ring.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol Reflux)

Recommended for initial R&D and scale-up assessment.

Materials:

  • (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (1.0 eq)

  • Hydrazine Hydrate (80% or 64% solution) (2.0 - 2.5 eq)

  • Ethanol (Absolute) (5-10 volumes)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the enaminonitrile (Compound A) in Ethanol (5 mL per gram of substrate).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitor: Maintain reflux for 3–5 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot (aminopyrazole).
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product usually crystallizes directly from the solution.

    • Filter the solid under vacuum.

    • Wash the cake with cold Ethanol (

      
       vol) followed by cold Water (
      
      
      
      vol) to remove excess hydrazine.
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Validation Check:

  • Appearance: Product should be an off-white to pale yellow solid.

  • NMR: disappearance of the dimethylamino singlet (

    
     ppm) and appearance of the pyrazole -NH proton (
    
    
    
    ppm, broad).
Protocol B: The "Green" Approach (Aqueous Suspension)

Recommended for reducing VOC emissions.

Procedure:

  • Suspend Compound A in Water (10 volumes). The compound will likely not dissolve; this is expected ("On-Water" effect).

  • Add Hydrazine Hydrate (3.0 eq).

  • Heat to

    
    . The suspension may become an emulsion.
    
  • Stir vigorously for 6–8 hours. The hydrophobic effect accelerates the reaction at the phase interface.

  • Cool: Cool to room temperature. The product will precipitate as a solid.

  • Filter: Collect via filtration and wash extensively with water.

Troubleshooting & Optimization

Troubleshooting Start Issue: Low Yield or Incomplete Reaction CheckTLC Check TLC: Is SM remaining? Start->CheckTLC YesSM Yes: SM Remains CheckTLC->YesSM NoSM No: Complex Mixture CheckTLC->NoSM AcidCat Add 5% Acetic Acid (Catalysis) YesSM->AcidCat Rate too slow Temp Increase Temp (Switch EtOH -> BuOH) YesSM->Temp High barrier WorkupIssue Product Soluble in Mother Liquor? NoSM->WorkupIssue SolventCheck Switch Solvent Evap Evaporate to 20% vol & Chill WorkupIssue->Evap

Figure 2: Troubleshooting logic for common cyclization failures.

Common Issues:

  • Oiling Out: If the product forms an oil upon cooling in Ethanol, reheat to dissolve and add Water dropwise until slightly turbid, then cool slowly.

  • Incomplete Reaction: If starting material persists after 6 hours, add a catalytic amount of Acetic Acid (0.1 eq). This protonates the dimethylamino group, making it a better leaving group.

  • Coloration: Dark red/brown color indicates oxidation. Ensure reagents are fresh and consider conducting the reaction under Nitrogen atmosphere.

References

  • El-Nagdy, H. M. F., et al. (2019).[2] Green Synthesis of highly functionalized heterocyclic bearing pyrazole moiety. National Institutes of Health (NIH). Link

  • Maddila, S., et al. (2013). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Link

  • Fustero, S., et al. (2002). Improved Regioselective Synthesis of Pyrazoles from Enaminonitriles. Journal of Organic Chemistry. Link

  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-4-phenylpyrazole. Journal of Heterocyclic Chemistry. Link

  • Technical Disclosure. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability & Storage of 3-(Dimethylamino)-2-phenylacrylonitrile

Document ID: TSC-GD-2024-089 Subject: Prevention of Hydrolysis and Degradation during Storage Audience: Medicinal Chemists, Process Chemists, Inventory Managers Executive Summary & Chemical Context[1][2][3][4][5][6][7][8...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-GD-2024-089 Subject: Prevention of Hydrolysis and Degradation during Storage Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(Dimethylamino)-2-phenylacrylonitrile is a critical


-enaminonitrile intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., Alisertib analogs) and heterocyclic scaffolds like pyrimidines and quinolines.

While chemically robust during short-term handling, this compound possesses a latent instability rooted in its enamine functionality. It acts as a "masked" formyl group. Upon exposure to moisture—especially in the presence of trace acids—it undergoes hydrolysis to release dimethylamine and 3-hydroxy-2-phenylacrylonitrile (or its tautomeric aldehyde), rendering the material useless for subsequent cyclization reactions.

This guide provides a mechanistic understanding of this degradation and defines a self-validating storage protocol.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the failure mode. The molecule consists of an electron-rich enamine system conjugated with an electron-withdrawing nitrile.

The Enemy: Proton sources (


) and Moisture (

). The Trigger: The

-carbon (C2) is nucleophilic. Trace acid protonates this position, creating a highly electrophilic iminium species that rapidly reacts with water.
Figure 1: Hydrolysis Pathway of Enaminonitriles

HydrolysisMechanism Start 3-(Dimethylamino)- 2-phenylacrylonitrile (Intact Enamine) Protonation Protonation at C2 (Rate Limiting Step) Start->Protonation + H+ (Trace Acid) Iminium Iminium Ion Intermediate Protonation->Iminium WaterAttack Nucleophilic Attack by H2O Iminium->WaterAttack Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral Collapse Elimination of Dimethylamine Tetrahedral->Collapse - HN(Me)2 Product 3-Hydroxy-2-phenylacrylonitrile (Degradation Product) Collapse->Product

Caption: The acid-catalyzed hydrolysis cascade. Note that the release of dimethylamine (HN(Me)2) is irreversible in open systems, driving the reaction to completion.

Storage Protocols (The "How")

The synthesis of this compound typically involves DMF-DMA (Dimethylformamide dimethyl acetal) . A critical, often overlooked factor is that residual methanol (a byproduct of the synthesis) trapped in the crystal lattice can accelerate degradation by acting as a proton shuttle.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Lowers the kinetic energy of molecules, significantly slowing the rate of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen (Headspace purge required)Displaces atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid more effectively.
Container Amber Glass with Teflon-lined capAmber glass prevents photo-oxidation (enamines can be photosensitive). Teflon liners prevent moisture permeation common with polyethylene caps.
Desiccant External only (Desiccator)Do not place desiccant packets directly inside the vial, as they can introduce dust/contaminants. Store the vial inside a secondary jar containing Drierite/Silica.
Pre-Storage High-Vac Drying CRITICAL: Ensure material is dried under high vacuum (<1 mbar) for >4 hours to remove trace methanol/ethanol from synthesis.

Troubleshooting & FAQs

Q1: The material has turned from off-white to yellow/orange. Is it still usable?

Diagnosis: This indicates oxidation or polymerization , likely due to light exposure or storage at room temperature.

  • Action: Check 1H NMR. If the characteristic alkene singlet (approx.

    
     7.8-8.0 ppm) is intact and impurity peaks are <5%, a recrystallization (typically from Ethanol/Hexane) may salvage it. If the color is dark orange, discard.
    
Q2: Upon opening the vial, there is a distinct "fishy" odor.

Diagnosis: This is the smell of Dimethylamine .

  • Mechanism: Hydrolysis has occurred (see Figure 1). The C-N bond has cleaved.

  • Action: The material is compromised. The "fishy" smell confirms that the active enamine moiety is being lost. Perform a quantitative NMR (qNMR) to determine the remaining potency. If hydrolysis is >10%, repurification is difficult; re-synthesis is recommended.

Q3: I see a new peak in the HPLC around the solvent front or a polar region.

Diagnosis: This is likely 3-hydroxy-2-phenylacrylonitrile (or 2-formyl-2-phenylacetonitrile).

  • Confirmation: This degradation product is more polar than the starting material due to the hydroxyl/aldehyde group.

  • Action: Run a TLC (Thin Layer Chromatography).[1][2] The degradation product will have a lower

    
     than the parent enaminonitrile.
    

Quality Control & Validation (Self-Validating System)

Do not assume stability. Use this decision tree to validate material integrity before committing it to a reaction.

Figure 2: Pre-Reaction QC Workflow

QC_Workflow Check1 Step 1: Organoleptic Check (Color & Smell) Pass1 Off-white solid No amine odor Check1->Pass1 Fail1 Yellow/Orange OR Fishy Odor Check1->Fail1 Check2 Step 2: 1H NMR (CDCl3) Pass1->Check2 Fail1->Check2 Confirm extent of damage Decision1 Check Alkene Singlet (~7.8 - 8.0 ppm) Check2->Decision1 Decision2 Check N-Me Signal (Broad s, ~3.0-3.3 ppm, 6H) Check2->Decision2 PassFinal Material Approved Proceed to Reaction Decision1->PassFinal Sharp Singlet FailFinal Recrystallize or Discard Decision1->FailFinal Split/Shifted Decision2->PassFinal Integral = 6H Decision2->FailFinal Integral < 5.5H

Caption: QC Decision Tree. The integrity of the N-Me signal (6 protons) is the most sensitive indicator of hydrolysis.

Analytical Reference Data
  • 1H NMR (CDCl3): Look for the vinyl proton singlet at

    
     7.8–8.1 ppm. The dimethylamino group typically appears as a broad singlet or two distinct singlets (due to restricted rotation) around 
    
    
    
    3.1–3.4 ppm.
  • Degradation Marker: Appearance of an aldehyde proton signal (

    
     9.0–10.0 ppm) indicates hydrolysis to the formyl derivative.
    

References

  • BenchChem Technical Support. (2025).[3][4] An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols. Retrieved from

  • El-Zeiny, M. (2021).[5][2] Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Retrieved from

  • National Institutes of Health (NIH). (2020). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. PubMed Central. Retrieved from

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Solubility Guide for (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

[1] Executive Summary For (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (henceforth referred to as DMA-PPN ), the solubility behavior in Ethanol (EtOH) and Dimethylformamide (DMF) is distinct and dictates their operat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (henceforth referred to as DMA-PPN ), the solubility behavior in Ethanol (EtOH) and Dimethylformamide (DMF) is distinct and dictates their operational use cases:

  • DMF (N,N-Dimethylformamide): High Solubility. [1][2][3]

    • Primary Use: Reaction solvent, preparation of high-concentration stock solutions (>100 mM) for biological assays, and NMR analysis.[1][2]

    • Mechanism:[1][2][4][5][6][7][8] Strong dipole-dipole interactions stabilize the push-pull electronic structure of the enaminonitrile.[1]

  • Ethanol (EtOH): Temperature-Dependent Solubility. [1]

    • Primary Use:Recrystallization and Purification. [5][6][8]

    • Behavior: Sparingly soluble at room temperature (

      
      ); highly soluble at reflux (
      
      
      
      ).[1][2] This steep solubility curve makes it the ideal solvent for purifying the Z-isomer from reaction byproducts.
Technical Deep Dive: The Solubility Mechanism

To understand why these solvents behave differently, we must analyze the electronic structure of DMA-PPN.

The "Push-Pull" Effect: DMA-PPN is an enaminonitrile .[1] It features an electron-donating dimethylamino group conjugated through a double bond to an electron-withdrawing nitrile group.[1][2] This creates a highly polarized "push-pull" system with a significant dipole moment.[1][2]



Solvent Interaction Profile
FeatureDMF (Polar Aprotic) Ethanol (Polar Protic)
Dielectric Constant (

)
36.7 (High)24.5 (Moderate)
Dipole Moment 3.86 D1.69 D
Interaction Mode Dipole-Dipole: DMF aligns with the strong dipole of the push-pull alkene, offering excellent solvation energy without disrupting the

-system.[1]
Hydrogen Bonding: EtOH acts as an H-bond donor.[1][2] While it can solvate the nitrile nitrogen, the hydrophobic phenyl group and the bulky dimethylamino group reduce solubility at low temps.
Operational Result Complete dissolution at RT.Crystallization solvent (Soluble Hot / Insoluble Cold).[1][2]
Visualization: Solvation & Decision Matrix

The following diagrams illustrate the solvation mechanism and a decision tree for solvent selection in your workflow.

Solubility_Logic Start Experimental Goal Goal_Analysis Analysis / Reaction (NMR, HPLC, Assays) Start->Goal_Analysis Goal_Purify Purification (Remove impurities) Start->Goal_Purify Solvent_DMF Select DMF or DMSO (High Solubility) Goal_Analysis->Solvent_DMF Solvent_EtOH Select Ethanol (Temp-Dependent) Goal_Purify->Solvent_EtOH Mechanism_DMF Mechanism: Dipole Stabilization of Push-Pull System Solvent_DMF->Mechanism_DMF Mechanism_EtOH Mechanism: Recrystallization (Precipitates on cooling) Solvent_EtOH->Mechanism_EtOH

Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.

Operational Protocols
Protocol A: Recrystallization (Purification using Ethanol)

Use this when your synthesized DMA-PPN is crude (yellow/orange solid or oil) and contains starting materials.[1]

  • Preparation: Place 1.0 g of crude DMA-PPN in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of absolute ethanol .

  • Heating: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Troubleshooting: If the solid does not dissolve completely after 5 minutes at reflux, add ethanol in 1 mL increments. If a significant amount of insoluble material remains, filter the hot solution (these are likely inorganic salts).[2]

  • Cooling: Remove from heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath (

    
    ) for 30 minutes.
    
  • Collection: The Z-isomer should crystallize as yellow/pale needles.[1][2] Filter via vacuum filtration and wash with cold ethanol.[1][2]

Protocol B: Stock Solution Preparation (Using DMF)

Use this for biological assays or chemical reactions.[1]

  • Weighing: Weigh the target amount of DMA-PPN.

  • Solvent Addition: Add DMF (Synthesis Grade or Anhydrous).

    • Solubility Limit: DMA-PPN is typically soluble up to

      
       in DMF.[1][2]
      
  • Mixing: Vortex for 30 seconds. No heating is usually required.[1][2]

  • Storage: Store DMF solutions at

    
    .
    
    • Warning: Avoid repeated freeze-thaw cycles as moisture uptake in DMF can hydrolyze the enamine over time.[1]

Troubleshooting & FAQs

Q1: My compound "oils out" in Ethanol instead of crystallizing. What should I do?

  • Cause: This often happens if the solution is too concentrated or if the purity is low (impurities lower the melting point).

  • Fix: Re-heat the mixture to reflux and add a small amount of a more polar co-solvent (e.g., 5% water or Methanol) to increase the polarity slightly, or simply add more Ethanol to dilute it.[2] Scratching the glass or adding a seed crystal of pure DMA-PPN is the most effective way to induce crystallization.

Q2: Can I use DMF for recrystallization?

  • Answer: Generally, no .[2]

  • Reasoning: The solubility is too high. You would need to cool it to extremely low temperatures or add a large volume of anti-solvent (like water), which often results in an amorphous precipitate (oil/gum) rather than clean crystals.[2]

Q3: Is the Z-isomer stable in solution?

  • Answer: In neutral solvents like pure Ethanol or DMF, it is relatively stable.[2] However, in the presence of acid traces or strong UV light,

    
     isomerization  can occur.[2]
    
  • Check: Always run a proton NMR in DMSO-

    
     or CDCl
    
    
    
    before use.[1][2] The vinyl proton shift is diagnostic for the Z vs E isomer.[2]

Q4: I need to remove DMF from my product. Rotovap isn't working well. [2]

  • Answer: DMF has a high boiling point (

    
    ).[1][2]
    
  • Fix: Do not try to rotovap DMF to dryness unless you have a high-vacuum pump.[1][2] Instead, perform an aqueous workup: Pour the DMF solution into 10x volume of ice water.[2] DMA-PPN is hydrophobic and should precipitate out.[1][2] Filter the solid and then recrystallize from Ethanol.

References
  • Synthesis and Properties of Enaminonitriles

    • Source: The reaction of phenylacetonitrile with DMF-DMA is the standard route for this compound class.
    • Reference: Al-Zaydi, K. M., & Al-Shamary, A. (2020).[1][2] Microwave Assisted Synthesis of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (Inferred from general enaminonitrile synthesis protocols).

  • Solvent Properties & Recrystallization

    • Source: UMass Amherst, "Recrystallization Guide."[2]

    • Reference:[1]

  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 737509, (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile.[1][2][9]

    • Reference:[1]

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile and solvents before handling.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR nitrile stretch frequency of 3-(dimethylamino)-2-phenylacrylonitrile

An In-Depth Comparative Guide to the Characteristic IR Nitrile Stretch of 3-(Dimethylamino)-2-phenylacrylonitrile Authored by: A Senior Application Scientist This guide provides a detailed analysis of the infrared (IR) s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Characteristic IR Nitrile Stretch of 3-(Dimethylamino)-2-phenylacrylonitrile

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the infrared (IR) spectroscopy of 3-(dimethylamino)-2-phenylacrylonitrile, with a specific focus on its characteristic nitrile (C≡N) stretching frequency. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document compares the target molecule's spectral features with relevant alternatives, explains the underlying physicochemical principles, and provides a robust experimental protocol for obtaining high-quality data.

The Significance of the Nitrile Stretch in IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an invaluable tool for molecular structure elucidation. The nitrile group (-C≡N) is particularly noteworthy. Its stretching vibration appears in a relatively uncongested region of the mid-IR spectrum, typically between 2200 and 2260 cm⁻¹.[1][2] This distinct and usually sharp absorption band serves as a reliable diagnostic marker for the presence of a nitrile functional group.[1]

The precise frequency of the C≡N stretch is highly sensitive to the local electronic environment. Factors such as conjugation with adjacent π-systems and the electronic nature (electron-donating or electron-withdrawing) of substituents can cause significant shifts in its absorption frequency.[1][3] These shifts provide deeper insights into the molecular structure and bonding.

Structural Analysis and Predicted Frequency Shift

The structure of 3-(dimethylamino)-2-phenylacrylonitrile incorporates several key features that collectively influence its nitrile stretching frequency:

  • α,β-Unsaturation: The nitrile group is conjugated with a carbon-carbon double bond.

  • Aromatic System: A phenyl group is attached to the α-carbon.

  • Strong Electron-Donating Group: A dimethylamino group is attached to the β-carbon, para to the phenyl ring in the related and more common compound, 3-(4-(dimethylamino)phenyl)-2-phenylacrylonitrile.[4]

Conjugation generally lowers the frequency of the C≡N stretch compared to saturated (alkyl) nitriles.[1] This occurs because electron delocalization through the π-system slightly weakens the C≡N triple bond, reducing the energy required to stretch it.

The presence of the powerful electron-donating dimethylamino group (-N(CH₃)₂) enhances this effect dramatically. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized across the entire conjugated system, including the nitrile group. This increased electron density in the π* antibonding orbital of the C≡N bond further weakens it, leading to a pronounced shift to a lower wavenumber (a "red shift").

The diagram below illustrates this electron delocalization through resonance.

Caption: Resonance delocalization in the target molecule.

Comparative Analysis of Nitrile Frequencies

To contextualize the IR absorption of 3-(dimethylamino)-2-phenylacrylonitrile, it is instructive to compare its expected nitrile frequency with that of simpler, related molecules. The data presented in the table below demonstrates the stepwise effect of conjugation and substituent electronics.

CompoundStructureTypical C≡N Stretch (cm⁻¹)Key Structural Feature(s)
AcetonitrileCH₃-C≡N2260–2240[1]Saturated (Alkyl)
AcrylonitrileCH₂=CH-C≡N~2230[5]Conjugated with C=C
BenzonitrileC₆H₅-C≡N2240–2220[1][6]Conjugated with Phenyl Ring
3-(dimethylamino)-2-phenylacrylonitrile (Predicted) (CH₃)₂N-CH=C(Ph)-C≡N~2210 or lower Extended Conjugation + Strong Electron-Donating Group

As the table illustrates, moving from a simple saturated nitrile (acetonitrile) to conjugated systems like acrylonitrile and benzonitrile results in a decrease in the C≡N stretching frequency. For 3-(dimethylamino)-2-phenylacrylonitrile, the combination of extended conjugation and the potent electron-donating dimethylamino group is predicted to push this frequency even lower, likely to or below 2210 cm⁻¹. This significant red shift is a direct and measurable consequence of its unique electronic structure.

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

To empirically validate these predictions, a high-quality IR spectrum must be obtained. For a solid sample such as 3-(dimethylamino)-2-phenylacrylonitrile, the potassium bromide (KBr) pellet method is a standard and reliable technique.[7] KBr is an ideal matrix material as it is transparent to mid-IR radiation and, under pressure, forms a solid, glass-like disk.[7]

Core Principle

The objective is to finely disperse a small amount of the solid sample within a larger amount of KBr powder. This mixture is then compressed under high pressure to form a thin, transparent pellet through which the spectrometer's IR beam can pass.[7][8]

Step-by-Step Methodology
  • Materials and Equipment:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Agate mortar and pestle

    • Hydraulic press with pellet die assembly

    • Spectroscopy-grade KBr powder (oven-dried to remove moisture)

    • Microbalance

    • Spatula

  • Sample Preparation:

    • Ratio: The concentration of the sample in KBr is critical and should be between 0.2% and 1% by weight.[9][10] A typical preparation involves using 1-2 mg of the sample and 100-200 mg of KBr.[7]

    • Grinding: Add the weighed KBr and sample to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes.[11] The goal is to reduce the particle size to less than 2 µm to minimize scattering of the IR beam, which can cause a sloping baseline.[7][11] The final mixture should be a homogenous, fine powder.

  • Pellet Formation:

    • Loading the Die: Carefully transfer the ground powder mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet thickness.

    • Pressing: Place the loaded die into the hydraulic press. Apply a pressure of 8-10 tons for approximately 2 minutes.[7] This pressure causes the KBr to deform plastically and encapsulate the sample particles in a transparent matrix.[7]

    • Inspection: Carefully remove the die from the press and extract the pellet. A good KBr pellet should be thin and transparent or translucent.[11] An opaque or cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.

  • Spectrum Acquisition:

    • Background Scan: Place an empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

    • Sample Scan: Place the KBr pellet into the sample holder and acquire the sample spectrum.

    • Data Processing: Perform a baseline correction on the resulting spectrum to ensure a flat baseline. Label the significant peaks, paying close attention to the 2200-2260 cm⁻¹ region to identify the nitrile stretch.

The following diagram outlines the experimental workflow.

G start Start weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) start->weigh grind Grind Sample & KBr in Agate Mortar weigh->grind load Load Powder into Pellet Die grind->load press Apply Pressure (8-10 tons) with Hydraulic Press load->press pellet Form Transparent Pellet press->pellet sample Acquire Sample Spectrum pellet->sample background Acquire Background Spectrum (no sample) background->sample Subtract process Process Data: Baseline Correction & Peak ID sample->process end_node End process->end_node

Caption: KBr Pellet Preparation Workflow for FTIR Analysis.

Conclusion

The characteristic IR nitrile stretch of 3-(dimethylamino)-2-phenylacrylonitrile serves as an excellent case study in understanding how molecular structure dictates spectroscopic properties. The combination of extended conjugation and a strong electron-donating group is predicted to cause a significant red shift in the C≡N stretching frequency to a value at or below 2210 cm⁻¹, distinguishing it from simpler alkyl and aryl nitriles. This guide provides the theoretical framework for interpreting this feature and a detailed, field-proven protocol for its experimental verification, empowering researchers to confidently analyze this and structurally related molecules.

References

  • Filo. (2025). Assign all the prominent bands in the IR spectrum of benzonitrile and.
  • NIU Department of Chemistry and Biochemistry. FT‐IR Sample Preparation.
  • Kintek Press. (2026). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • Helsinki.fi. Quick User Guide for FT-IR.
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles.
  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2022). 5.4: Infrared Spectroscopy.
  • ResearchGate. How to prepare IR samples?.
  • PubChem. (n.d.). 3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile.
  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.

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Comparative

Mass spectrometry fragmentation pattern of C11H12N2 precursors

An In-Depth Guide to the Mass Spectrometric Fragmentation of C11H12N2 Isomers: A Comparative Analysis for Researchers Introduction: The Analytical Challenge of C11H12N2 Isomers The chemical formula C11H12N2 represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of C11H12N2 Isomers: A Comparative Analysis for Researchers

Introduction: The Analytical Challenge of C11H12N2 Isomers

The chemical formula C11H12N2 represents a diverse landscape of isomeric structures, many of which form the backbone of neuroactive compounds, natural products, and synthetic designer drugs. Key structural classes include derivatives of tryptamine and β-carbolines, each with distinct pharmacological profiles. For researchers in drug development, forensic science, and metabolomics, the unambiguous identification of a specific isomer is not merely an academic exercise—it is a critical necessity. Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as the premier analytical tool for this challenge. However, interpreting the fragmentation data requires a nuanced understanding of how subtle differences in molecular architecture dictate the pathways of collision-induced dissociation (CID).

This guide provides a comparative analysis of the ESI-MS/MS fragmentation patterns of C11H12N2 precursors. Moving beyond a simple catalog of fragments, we explore the causal mechanisms behind bond cleavages, offering field-proven insights to help you develop robust, self-validating analytical methods for differentiating these critical isomers.

Pillar 1: Foundational Principles of Isomer Differentiation by MS/MS

Before comparing specific isomers, it is crucial to grasp the underlying principles of the analytical workflow. For nitrogen-containing basic compounds like the C11H12N2 family, Electrospray Ionization (ESI) in positive ion mode is the method of choice. It efficiently generates protonated molecular ions, [M+H]+, which serve as the precursor ions for subsequent fragmentation.

The precursor ion, with a mass-to-charge ratio (m/z) of 173.1 for C11H12N2, is isolated in the mass spectrometer and subjected to Collision-Induced Dissociation (CID).[1] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, inducing the ion to vibrate and ultimately fragment at its weakest points.[2] The resulting product ions are then mass-analyzed, generating a characteristic MS/MS spectrum that serves as a structural fingerprint. The stability of the resulting fragments—both the charged ion and the neutral radical—is a primary determinant of which fragmentation pathways will dominate.[3]

Pillar 2: Comparative Fragmentation Analysis of C11H12N2 Isomer Classes

We will examine two representative and structurally distinct classes of C11H12N2 isomers: Tryptamine derivatives and Tetrahydro-β-carboline derivatives .

Class A: Tryptamine-Based Isomers (e.g., α-Methyltryptamine)

Tryptamine isomers are characterized by an indole core connected to an aminoethyl side chain. The fragmentation of these molecules is overwhelmingly dictated by cleavages of this side chain.[4] The primary mechanisms are α-cleavage and β-cleavage relative to the side-chain nitrogen.[5]

For α-methyltryptamine (AMT), a classic C11H12N2 isomer, ESI generates the [M+H]+ precursor at m/z 173.1. The most favorable fragmentation pathway is an inductive cleavage that results in the charge being retained by the indole-containing fragment.[6] This leads to the formation of a highly stable 3-vinylindole radical cation, producing the base peak in the spectrum.

dot

Caption: Dominant fragmentation pathways for α-methyltryptamine.

A secondary, less prominent pathway involves the loss of ammonia from the protonated side chain, yielding a fragment at m/z 156.1.[6] This pattern—a dominant indole-containing fragment from side-chain cleavage—is a hallmark of the tryptamine class.

Class B: Tetrahydro-β-carboline-Based Isomers (e.g., 1-Methyl-1,2,3,4-tetrahydro-β-carboline)

In contrast to the flexible side chain of tryptamines, tetrahydro-β-carbolines possess a rigid, fused tricyclic ring system. This inherent stability means that fragmentation requires higher energy and proceeds via ring-opening or cleavage of substituents from the core structure.

For 1-methyl-1,2,3,4-tetrahydro-β-carboline (a C12H14N2 isomer, whose fragmentation logic applies to its C11H12N2 analog, 1,2,3,4-tetrahydro-β-carboline), fragmentation of the [M+H]+ ion typically involves the tetrahydro-pyridine ring. Common pathways include retro-Diels-Alder (RDA) reactions or the loss of small molecules. The most characteristic fragmentation is the cleavage of the C1-N2 bond followed by the loss of the substituent at the C1 position. For a C11H12N2 isomer like 1,2,3,4-tetrahydro-β-carboline, a key fragmentation would be the loss of ethene (C2H4) from the saturated ring.

dot

Caption: Key fragmentation pathways for a Tetrahydro-β-carboline isomer.

This RDA-like cleavage leads to a stable indole-containing fragment at m/z 144.1. Another potential fragmentation pathway is the dehydrogenation of the precursor ion, leading to the formation of the aromatic β-carboline cation at m/z 170.1, although this can sometimes be an in-source phenomenon rather than a true CID product.[7]

Data Summary: A Head-to-Head Comparison

The fundamental differences in fragmentation pathways provide clear diagnostic markers to distinguish between these isomer classes.

Isomer ClassPrecursor Ion [M+H]+ (m/z)Primary Diagnostic Fragment(s) (m/z)Fragmentation Mechanism
Tryptamine-type 173.1130.1, 156.1Inductive cleavage of the ethylamine side chain; Loss of ammonia.[6]
Tetrahydro-β-carboline-type 173.1144.1, 170.1Ring cleavage/RDA-like fragmentation of the saturated ring; Dehydrogenation.[8]

Pillar 3: A Self-Validating Experimental Protocol

To ensure the generation of reliable and reproducible data, every protocol must be a self-validating system. The following methodology incorporates best practices for the analysis of C11H12N2 isomers.

Experimental Workflow: LC-MS/MS Analysis of C11H12N2 Isomers

dot

Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis prep Dissolve standard in 50:50 Methanol:Water with 0.1% Formic Acid to 1 µg/mL lc Inject onto C18 column. Gradient elution to resolve isomers. Mobile Phase A: H2O + 0.1% FA Mobile Phase B: ACN + 0.1% FA prep->lc ms1 Full Scan MS (m/z 100-300) to confirm [M+H]+ at 173.1 lc->ms1 ms2 Targeted MS/MS on m/z 173.1 ms1->ms2 ms3 Collision Energy Ramp (10-40 eV) to find optimal fragmentation ms2->ms3 analysis Compare product ion spectra against reference library or fragmentation rules. Identify diagnostic ions. ms3->analysis

Caption: Standard workflow for C11H12N2 isomer analysis.

Step-by-Step Methodology:

  • Standard Preparation:

    • Rationale: Proper solubilization and acidification are critical for efficient protonation in ESI.

    • Protocol: Prepare a 1 mg/mL stock solution of the C11H12N2 isomer standard in methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% formic acid. The acid ensures the analyte is protonated in solution prior to ionization.

  • Liquid Chromatography (LC) Separation:

    • Rationale: Chromatographic separation is essential when analyzing mixtures of isomers, as mass spectrometry alone may not distinguish isomers with very similar fragmentation patterns.[9]

    • Protocol:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • Rationale: A systematic approach ensures the precursor ion is correctly identified before optimizing fragmentation conditions.

    • Protocol:

      • Ionization Mode: ESI Positive.

      • Full Scan MS: Acquire data from m/z 100-300 to confirm the presence of the [M+H]+ ion at m/z 173.1.

      • Tandem MS (MS/MS):

        • Select m/z 173.1 as the precursor ion for fragmentation.

        • Collision Gas: Argon at ~1.5 mTorr.

        • Collision Energy (CE) Optimization: Perform multiple injections, ramping the CE from 10 eV to 40 eV in 5 eV steps. This is the most critical parameter for generating a rich, informative spectrum. Lower energies may not induce fragmentation, while excessively high energies can shatter the molecule into small, non-specific fragments.[10] The optimal CE is that which provides the best balance of precursor ion depletion and the formation of structurally significant product ions.

  • Data Interpretation and Validation:

    • Rationale: The trustworthiness of the identification relies on comparing the acquired data against established fragmentation rules and reference spectra.

    • Protocol: Analyze the product ion spectrum obtained at the optimal CE. Identify key fragments and compare them to the diagnostic ions listed in the summary table. The presence of the m/z 130.1 fragment strongly suggests a tryptamine-type structure, whereas the presence of the m/z 144.1 fragment points towards a tetrahydro-β-carboline core.

Conclusion

The differentiation of C11H12N2 isomers is a solvable, yet complex, analytical problem. Success hinges not on a single measurement, but on a holistic approach that combines chromatographic separation with a deep understanding of fragmentation chemistry. By recognizing that flexible tryptamine-like structures fragment predictably at the side chain, while rigid β-carboline systems cleave at their ring structures, researchers can confidently interpret their mass spectra. The protocols and insights provided in this guide serve as a robust framework for developing methods that are not only accurate but also fundamentally sound, ensuring the highest level of scientific integrity in your results.

References

  • Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst (RSC Publishing). Available at: [Link]

  • Electrospray MS-based characterization of beta-carbolines--mutagenic constituents of thermally processed meat. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Available at: [Link]

  • A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. National Taiwan Normal University. Available at: [Link]

  • A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Talanta. Available at: [Link]

  • Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Semantic Scholar. Available at: [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Available at: [Link]

  • Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Microgram Journal. Available at: [Link]

  • High-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry for the analysis of 1,2,3,4-tetrahydro-beta-carboline derivatives. Journal of Chromatography A. Available at: [Link]

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  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

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Validation

Verifying the 78-80°C Melting Point Standard for (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile: A Comparative Guide

For researchers and professionals in drug development, the physical properties of a compound are a critical indicator of its purity and identity. The melting point, in particular, serves as a primary and accessible bench...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the physical properties of a compound are a critical indicator of its purity and identity. The melting point, in particular, serves as a primary and accessible benchmark. This guide provides an in-depth technical comparison concerning the established melting point standard of 78-80°C for (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile, a key intermediate in various synthetic pathways. We will explore the experimental verification of this standard, compare it with structurally related compounds, and discuss the impact of potential impurities on its melting behavior.

The Significance of a Defined Melting Point

A sharp and characteristic melting point range, typically spanning 0.5-1.0°C, is a hallmark of a pure crystalline solid. For (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile, the specified range of 78-80°C suggests a high degree of purity. Any deviation, such as a depression of the melting point or a broadening of the range, can indicate the presence of impurities. These impurities can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products. In the context of drug development, even small amounts of impurities can have significant impacts on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).

Experimental Verification of the Melting Point

To ensure the accuracy and reliability of melting point determination, a standardized and well-calibrated methodology is essential. The following protocol outlines the best practices for verifying the melting point of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile.

Instrument Calibration

Prior to sample analysis, the melting point apparatus must be calibrated to ensure the accuracy of its temperature readings.[1][2][3][4][5] This is typically performed using certified reference standards with known, sharp melting points that bracket the expected melting range of the sample.

Calibration Protocol:

  • Select at least two certified reference standards with melting points that are near the 78-80°C range of the target compound. Suitable standards may include benzoic acid (121-123°C) and caffeine, though standards closer to the target range are ideal.[1]

  • Prepare a capillary tube with each reference standard, ensuring a sample height of 2-3 mm.[6][7]

  • Determine the melting point of each standard using a slow heating rate of approximately 1°C per minute, especially when approaching the expected melting point.[3][4][8]

  • Compare the observed melting points with the certified values. If a significant deviation is observed, a calibration curve should be generated to correct future readings, or the instrument should be serviced.[4][5]

Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining an accurate melting point.

Sample Preparation Protocol:

  • Ensure the (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[6]

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]

Melting Point Determination Protocol:

  • Insert the prepared capillary tube into the heating block of the calibrated melting point apparatus.[6]

  • If the approximate melting point is known (78-80°C), rapidly heat the block to about 15-20°C below this range.[4][6][8]

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[4]

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Caption: Experimental workflow for melting point determination.

Comparative Analysis with Structural Analogs

To provide context for the 78-80°C melting point standard, it is useful to compare it with the melting points of structurally similar compounds. These comparisons can offer insights into how subtle changes in molecular structure can influence physical properties.

Compound NameMolecular StructureMelting Point (°C)
(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile C₁₁H₁₂N₂ 78 - 80
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrileC₁₇H₁₅BrN₂192 - 194
2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrileC₁₉H₂₂N₂63 - 67
Cinnamonitrile (trans)C₉H₇N22
ButyronitrileC₄H₇N-112

Discussion of Comparative Data:

The data in the table above illustrates the significant impact of molecular structure on melting point. The addition of a bromophenyl group and another phenyl ring in (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile dramatically increases the melting point to 192-194°C, likely due to increased molecular weight and intermolecular forces.[9][10][11] Conversely, the structurally related 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile has a slightly lower melting point of 63-67°C.[12] The much simpler structures of cinnamonitrile and butyronitrile result in significantly lower melting points of 22°C and -112°C, respectively.[13] This comparison underscores the specificity of the 78-80°C range for the target compound.

The Influence of Potential Impurities

The synthesis of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile, like any chemical synthesis, is susceptible to the formation of impurities. These can include unreacted starting materials, intermediates, or by-products from competing reaction pathways. The presence of such impurities will typically lead to a depression and broadening of the observed melting point.

Common Impurity Classes and Their Potential Impact:

  • Unreacted Starting Materials: For instance, if the synthesis involves the condensation of a benzaldehyde derivative with a nitrile, residual amounts of these starting materials could contaminate the final product.[14]

  • Isomeric Impurities: The synthesis may produce a mixture of (E) and (Z) isomers. If the desired product is the (Z)-isomer, the presence of the (E)-isomer would act as an impurity.

  • By-products: Side reactions can lead to the formation of structurally related but distinct compounds, which can be difficult to remove through simple crystallization.[15][16]

Caption: The effect of impurities on melting point.

Troubleshooting Melting Point Discrepancies

If the observed melting point of a sample of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile falls outside the 78-80°C range, the following troubleshooting steps should be considered:

  • Verify Instrument Calibration: Re-run the calibration check with certified standards to rule out instrumental error.[2][5]

  • Ensure Sample is Dry: Dry the sample under vacuum and re-measure the melting point.

  • Check for Proper Packing: Ensure the capillary tube is packed correctly to a height of 2-3 mm.[6]

  • Slow Down the Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting range.[4]

  • Consider Recrystallization: If the melting point is low and the range is broad, recrystallizing the sample from an appropriate solvent may be necessary to remove impurities.[16]

Conclusion

The 78-80°C melting point standard for (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile is a critical parameter for assessing the purity and identity of this important chemical intermediate. By employing rigorous experimental technique, including proper instrument calibration and sample preparation, researchers can confidently verify whether their material meets this standard. Deviations from this range serve as a key indicator of the presence of impurities, necessitating further purification and analysis. The comparison with structurally related compounds further highlights the specificity of this physical property and its utility in chemical characterization.

References

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  • Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization. (2017, February 21). ACS Publications. Retrieved from [Link]

  • 3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization. (n.d.). ACS Publications. Retrieved from [Link]

  • Two Different Emissions of (2 Z )-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • (Z)-2-(dimethylaminomethyl)-3-phenylprop-2-enal. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

[1] Executive Summary & Risk Profile Compound: (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile CAS: 18226-50-1 Physical State: Solid (Melting Point: 78–80°C)[1] Handling this enaminonitrile requires a safety strategy th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

Compound: (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile CAS: 18226-50-1 Physical State: Solid (Melting Point: 78–80°C)[1]

Handling this enaminonitrile requires a safety strategy that goes beyond standard "lab hygiene."[1][2][3][4][5] While classified as Harmful (H302, H312, H332) rather than "Fatal," the structural combination of a nitrile group and a Michael acceptor motif necessitates strict controls against inhalation of dust and dermal absorption.

The "Why" Behind the Risk
  • Metabolic Toxicity (The Nitrile Factor): Organic nitriles can liberate cyanide ions (

    
    ) upon metabolic oxidation by Cytochrome P450 enzymes in the liver. While this release is generally slower than with inorganic cyanides, the "delayed" toxicity effect can mask exposure severity until symptoms manifest.
    
  • Electrophilic Reactivity (The Michael Acceptor): The

    
    -unsaturated nitrile structure makes this compound an electrophile. It can react with nucleophilic residues on proteins (cysteine/lysine), leading to potential skin sensitization and cellular toxicity.
    
  • Basicity: The dimethylamino group adds basicity, potentially increasing solubility in lipids and facilitating skin permeation.[1]

Personal Protective Equipment (PPE) Protocol

The following PPE standards are non-negotiable for handling CAS 18226-50-1. This protocol distinguishes between handling the pure solid and handling solutions .

A. Hand Protection (Dermal Barrier)

Standard latex gloves are strictly prohibited due to high permeation rates of organic nitriles.

Handling StatePrimary GloveSecondary Glove (Inner)Rationale
Solid (Weighing) Nitrile (Min. 5 mil thickness)Nitrile (Examination grade)Prevents contact with dust.[1] Double layer ensures no micro-tears compromise the barrier.[1]
Solution (Organic Solvents) Silver Shield / 4H (Laminate) Nitrile (Examination grade)Organic nitriles in solvents (e.g., DCM, DMF) permeate nitrile rubber rapidly. Laminate offers >4h breakthrough time.[1]
Incidental Splash Nitrile (Double gloved)NitrileIMMEDIATE REMOVAL required upon any contact.[1] Do not rely on nitrile for prolonged liquid protection.[1]
B. Respiratory Protection[1][2][5][6]
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.[1]

  • Solid Handling: If weighing outside a hood is unavoidable (highly discouraged) or if the hood sash must be raised significantly, use a NIOSH-certified N95 or P100 particulate respirator .

  • Solution Handling: If heating or using volatile solvents, use a half-face respirator with Organic Vapor (OV) cartridges.[1]

C. Body & Eye Defense[2][3][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for dusts or potential splashes of nitrile solutions.[1]

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[1] Ensure wrist cuffs are sealed (taped or knit cuffs inside gloves).[1]

Operational Workflow & Logic

Diagram 1: PPE Decision Matrix

This logic flow determines the required protection level based on the physical state and operation.

PPE_Decision_Matrix Start Start: Handling CAS 18226-50-1 StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Weighing/Transfer Solution In Solution / Reaction Mix StateCheck->Solution Synthesis/Extraction SolidRisk Risk: Dust Inhalation Solid->SolidRisk SolRisk Risk: Skin Absorption + Solvent Permeation Solution->SolRisk SolidPPE PPE: Double Nitrile Gloves + N95 (if open bench) + Fume Hood SolidRisk->SolidPPE SolPPE PPE: Silver Shield (Laminate) Gloves + Splash Goggles + Fume Hood (Mandatory) SolRisk->SolPPE

Caption: Decision logic for selecting PPE based on the physical state of the enaminonitrile.

Step-by-Step Handling Procedure
Phase 1: Preparation
  • Verify Ventilation: Check the fume hood monitor. Flow must be >80 fpm.[1]

  • Glove Integrity Test: Inflate nitrile gloves with air and check for leaks before donning.[1]

  • Antidote Awareness: Verify the location of the nearest Cyanide Antidote Kit (if institutional policy requires it for organic nitriles) and Oxygen supply.

Phase 2: Weighing (The Critical Moment)

Static electricity can cause this solid to "fly," increasing inhalation risk.

  • Place the balance inside the fume hood.[1]

  • If the balance is external, use a static-free weighing funnel .[1]

  • Technique: Do not use a spatula to "flick" powder.[1] Use a gentle tapping motion or a vibratory spatula to minimize dust generation.[1]

  • Clean: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.[1] Dispose of the towel as hazardous waste.

Phase 3: Reaction & Quenching
  • Solvent Choice: Be aware that solvents like DMSO or DMF can accelerate the skin absorption of nitriles.[1]

  • Acid Warning: NEVER mix this compound with strong acids (HCl, H₂SO₄) without rigorous temperature control.[1] Acid hydrolysis of the nitrile group can liberate amides or carboxylic acids, but under uncontrolled conditions, trace HCN evolution is a theoretical risk.

  • Waste Segregation: Do not mix nitrile waste with acidic waste streams. Label clearly: "Organic Nitrile Waste - DO NOT ACIDIFY."[1]

Emergency Response Protocol

In the event of exposure, speed is the only metric that matters.

Diagram 2: Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale Ingest Ingestion Route->Ingest Wash Action: Drench 15 mins Soap + Water Discard Clothing Skin->Wash Air Action: Fresh Air Oxygen (100%) Inhale->Air NoVomit Action: Do NOT induce vomiting Oxygen if breathing labored Ingest->NoVomit Medical Seek Medical Aid Inform: 'Organic Nitrile Exposure' Wash->Medical Air->Medical NoVomit->Medical

Caption: Immediate response actions for different exposure routes.[1][2][3][4][6][7] Note: Do not perform mouth-to-mouth resuscitation.

Specific First Aid Measures
  • Skin Contact:

    • Immediate Action: Move to the safety shower. Remove all contaminated clothing while under the water stream.[1]

    • Wash: Scrub gently with soap and water for at least 15 minutes.[1] Nitriles are lipophilic; water alone may not suffice.[1]

    • Contraindication: Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.[1]

  • Inhalation:

    • Remove victim to fresh air immediately.[1]

    • If breathing is labored, trained personnel should administer 100% Oxygen.[1]

    • Warning: Rescuers must wear SCBA or ensure the area is ventilated before entering if a large spill occurred.[1]

  • Ingestion:

    • Do NOT induce vomiting (risk of aspiration).[1]

    • Keep victim calm and warm to minimize metabolic rate.[1]

References

  • Sigma-Aldrich. (2023).[1] (2Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile Product Detail & Safety Information. Retrieved from

  • PubChem. (2023).[1] (2Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile Compound Summary. National Library of Medicine.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2020).[1] Cyanide Antidotes and First Aid. United States Department of Labor.[1] Retrieved from [8]

  • Zellers, E. T., & Sulewski, R. (1993).[1] Modeling the permeation of chemical protective clothing materials by organic solvents. American Industrial Hygiene Association Journal.[1] (Contextual grounding for nitrile permeation variability).

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-(Dimethylamino)propionitrile (Analogous Structure Safety Data). Retrieved from

Sources

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